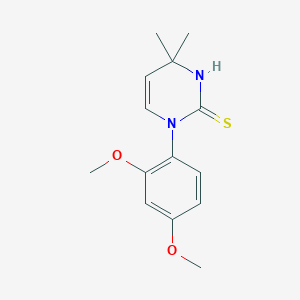
4,4-Dimethyl-1-(2-naphthyl)-1,4-dihydropyrimidine-2-thiol
Descripción general
Descripción
The compound “4,4-Dimethyl-1-(2-naphthyl)-1,4-dihydropyrimidine-2-thiol” is a derivative of dihydropyrimidine, which is a class of compounds that includes many biologically active molecules . The presence of a naphthyl group and a thiol group suggests that this compound could have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely feature a six-membered ring (the dihydropyrimidine), with a naphthyl group attached at one position and a thiol group attached at another .Chemical Reactions Analysis
Dihydropyrimidines can undergo a variety of reactions, including oxidation and reduction, and reactions at the carbonyl group . The thiol group could also potentially participate in reactions, such as the formation of disulfides.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the presence of functional groups. For example, the thiol group is likely to make the compound somewhat polar, and could also contribute to a distinctive smell .Aplicaciones Científicas De Investigación
Fluorescent Probes for Chemical and Biological Sensing The compound's structural components have been utilized in the development of highly selective and sensitive fluorescent probes for detecting toxic thiophenols, which are of significant importance in chemical, biological, and environmental sciences. A study designed a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols, demonstrating high sensitivity and selectivity, with potential applications in environmental and biological sciences (Wang et al., 2012).
Synthesis and Characterization for Molecular Structure Studies Compounds structurally related to 4,4-Dimethyl-1-(2-naphthyl)-1,4-dihydropyrimidine-2-thiol have been synthesized and characterized using various techniques such as IR, 1H NMR, 13C NMR spectra, and elemental analysis. Their crystal structures are stabilized by intermolecular interactions, providing insights into the structural properties of such compounds (Nagarajaiah & Begum, 2015).
Understanding Tautomeric Equilibrium in Solution The compound's analogs have been studied to understand the tautomeric equilibrium in solutions. Techniques like FTIR, UV, NMR, and DFT calculations have been employed to elucidate the molecular structures and understand the behavior of these compounds in different solvents, contributing to the field of computational chemistry and molecular modeling (Martos-Calvente et al., 2003).
Antimicrobial and Antihypertensive Activity Derivatives of dihydropyrimidines, including those structurally similar to the compound , have been synthesized and tested for antimicrobial and antihypertensive activities. Studies have found that these compounds exhibit significant inhibition against certain bacteria strains and possess potential as biologically active molecules with medicinal applications (Abdelhamid et al., 2008).
Catalytic Applications in Organic Synthesis Certain derivatives of dihydropyrimidines have been used as catalysts in organic synthesis, facilitating the cross-coupling of alcohols to produce α-alkylated ketones, pyridines, and quinolines. This showcases the compound's potential application in synthetic chemistry for the development of various biologically and industrially relevant molecules (Tan et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
6,6-dimethyl-3-naphthalen-2-yl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-16(2)9-10-18(15(19)17-16)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBQPQDFAOLLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC3=CC=CC=C3C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084391.png)



![1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone](/img/structure/B3084413.png)



